molecular formula C17H18BrNO3 B291203 N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide

N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B291203
M. Wt: 364.2 g/mol
InChI Key: GTEHPVCJOXOOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as BMDP, is a research chemical belonging to the cathinone class. BMDP has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). It increases the levels of these neurotransmitters in the brain, leading to increased feelings of pleasure and euphoria. N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide also acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can result in increased motivation and reward-seeking behavior.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide also increases body temperature and can lead to hyperthermia. Additionally, N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to cause neurotoxicity, which can result in long-term damage to the brain.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is its potency and selectivity as an SNDRI. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, the potential for neurotoxicity and other adverse effects must be carefully considered when designing experiments involving N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide.

Future Directions

There are several future directions for N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide research. One area of interest is the development of more selective and potent SNDRI compounds. Additionally, further research is needed to fully understand the long-term effects of N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide on the brain and other organs. Finally, the potential therapeutic applications of N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide should be explored further, particularly in the treatment of depression, anxiety, and addiction.
In conclusion, N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is a research chemical with significant potential for therapeutic applications. Its mechanism of action as an SNDRI makes it a valuable tool for studying the role of neurotransmitters in various physiological and pathological processes. However, the potential for adverse effects must be carefully considered when designing experiments involving N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide. Future research should focus on the development of more selective and potent SNDRI compounds, as well as the exploration of N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide's potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide involves the reaction of 4-bromo-2-methylbenzaldehyde with 3,4-dimethoxyphenylacetonitrile in the presence of an acid catalyst. The resulting intermediate is then converted to the final product through a reduction reaction. The purity and yield of N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide can be optimized through various purification techniques, including recrystallization and chromatography.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of depression, anxiety, and addiction. N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has also been investigated for its potential use as a painkiller and anesthetic. Additionally, N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth.

properties

Molecular Formula

C17H18BrNO3

Molecular Weight

364.2 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C17H18BrNO3/c1-11-8-13(18)5-6-14(11)19-17(20)10-12-4-7-15(21-2)16(9-12)22-3/h4-9H,10H2,1-3H3,(H,19,20)

InChI Key

GTEHPVCJOXOOAC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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